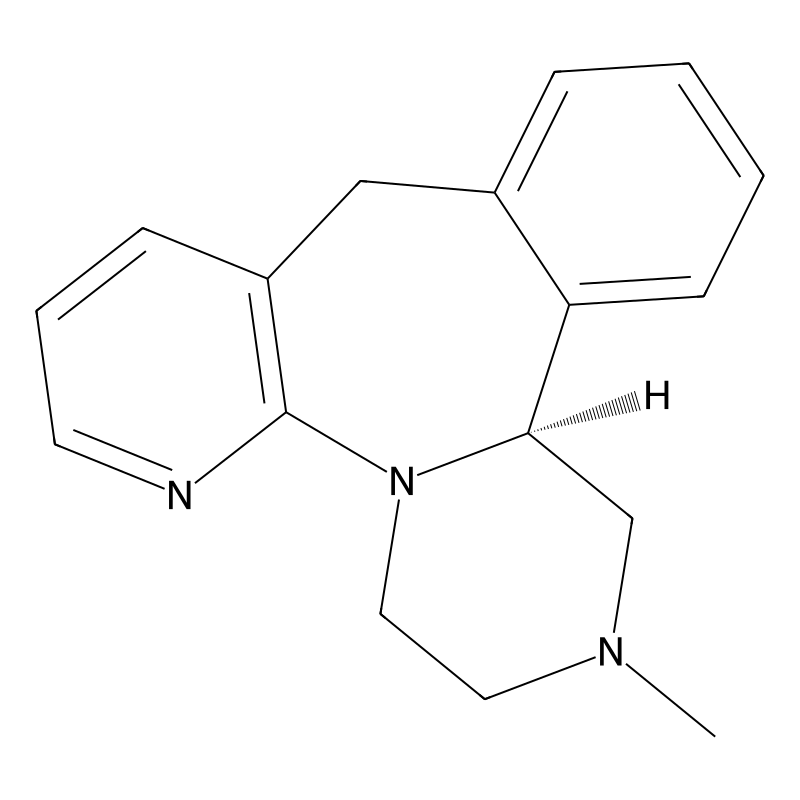

Esmirtazapine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Chronic Primary Insomnia in Adults

Scientific Field: Psychopharmacology, Sleep Medicine

Application Summary: Esmirtazapine has been studied for its efficacy in treating chronic primary insomnia in adult outpatients. The focus was on its long-term safety and sleep-promoting effects.

Methods of Application: A randomized, double-blind, placebo-controlled study followed by an open-label extension was conducted. Participants were administered Esmirtazapine 4.5 mg or a placebo for 6 months, with a subsequent re-randomization for an additional 7 days.

Results: The study observed a significant increase in total sleep time (TST) for the Esmirtazapine group compared to the placebo, with an average nightly increase of 48.7 minutes over 4-6 months. No evidence of residual effects, withdrawal symptoms, or rebound insomnia was noted upon treatment discontinuation .

Treatment of Chronic Primary Insomnia in the Elderly

Scientific Field: Geriatric Medicine, Sleep Medicine

Application Summary: This application explores the long-term safety of Esmirtazapine in treating insomnia among elderly patients.

Methods of Application: A 52-week, double-blind, randomized study was conducted with elderly outpatients receiving Esmirtazapine 1.5 mg or 3.0 mg once nightly. Safety assessments included adverse event reporting and routine clinical measurements.

Results: The treatment was generally well-tolerated, with improvements in TST, wake time after sleep onset (WASO), and sleep latency (SL). No significant safety signals were observed, and there was no evidence of residual effects .

Management of Vasomotor Symptoms Associated with Menopause

Scientific Field: Gynecology, Psychopharmacology

Application Summary: Esmirtazapine has been investigated for managing vasomotor symptoms, such as hot flashes, associated with menopause.

Improvement of Sleep Quality and Satisfaction

Scientific Field: Sleep Medicine, Clinical Psychology

Application Summary: Esmirtazapine has shown promise in improving sleep quality and satisfaction in patients with insomnia.

Methods of Application: Clinical trials involving nonelderly individuals with insomnia assessed the impact of Esmirtazapine on sleep quality and satisfaction.

Results: Significant improvements in total sleep time, sleep latency, sleep quality, and satisfaction were reported compared to placebo .

Polysomnographic Measures of Sleep

Scientific Field: Neurology, Sleep Medicine

Application Summary: Esmirtazapine has been evaluated for its effects on polysomnographic measures of sleep in patients with primary insomnia.

Methods of Application: Studies likely involved the use of polysomnography to objectively measure sleep parameters in participants before and after Esmirtazapine administration.

Pharmacokinetics and Half-Life Determination

Scientific Field: Pharmacokinetics, Pharmaceutical Sciences

Application Summary: The pharmacokinetic properties, including the half-life of Esmirtazapine, have been a subject of research to understand its metabolism and excretion.

Methods of Application: Pharmacokinetic studies would involve the administration of Esmirtazapine and subsequent monitoring of its levels in the body over time, using techniques like blood sampling and analysis.

Results: Esmirtazapine has a shorter half-life (approximately 10 hours) than its enantiomer, mirtazapine, which is relevant for its use in insomnia treatment .

Anxiolytic Effects

Scientific Field: Psychopharmacology, Psychiatry

Application Summary: Esmirtazapine has been explored for its anxiolytic effects due to its pharmacological profile, which includes inverse agonist activity at H1 and 5-HT2 receptors and antagonism at α2-adrenergic receptors.

Methods of Application: Clinical trials would typically involve a randomized, double-blind, placebo-controlled design to evaluate the anxiolytic efficacy of Esmirtazapine in patients with anxiety disorders.

Depression and Mood Disorders

Scientific Field: Psychiatry, Psychopharmacology

Application Summary: Given its similarity to mirtazapine, Esmirtazapine may have applications in treating depression and mood disorders.

Methods of Application: Studies would likely assess the antidepressant efficacy of Esmirtazapine through various clinical trials comparing it to placebos or other antidepressants.

Sleep Disorders Beyond Insomnia

Scientific Field: Sleep Medicine, Neurology

Application Summary: Esmirtazapine’s sedative properties may make it useful for a broader range of sleep disorders beyond primary insomnia.

Methods of Application: Research would involve sleep studies using polysomnography to measure the drug’s impact on various sleep disorders.

Cognitive Disorders

Scientific Field: Neuropsychiatry, Neuropharmacology

Application Summary: Esmirtazapine’s impact on neurotransmitter systems could make it a candidate for research into cognitive disorders, potentially aiding in cognitive enhancement or stabilization.

Methods of Application: Clinical trials would be necessary to evaluate the cognitive effects of Esmirtazapine, possibly involving neuropsychological assessments and brain imaging techniques.

Chronic Pain Management

Scientific Field: Pain Medicine, Pharmacology

Application Summary: The analgesic potential of Esmirtazapine could be investigated due to its pharmacological actions, which may affect pain perception pathways.

Methods of Application: Clinical research would likely involve assessing pain relief in patients with chronic pain conditions, using standardized pain scales and patient-reported outcomes.

Results: There is no detailed information on the results, but the drug’s receptor activity suggests a possible role in modulating pain signals .

Neuroprotective Properties

Scientific Field: Neurology, Neuropharmacology

Application Summary: Esmirtazapine might have neuroprotective properties, potentially useful in conditions like neurodegenerative diseases.

Methods of Application: Experimental models of neurodegeneration would be used to test the neuroprotective effects of Esmirtazapine, possibly involving animal studies and cellular assays.

Esmirtazapine is the (S)-(+)-enantiomer of mirtazapine, a tetracyclic antidepressant primarily used for the treatment of major depressive disorder. Esmirtazapine shares similar pharmacological properties with mirtazapine, including its actions as an inverse agonist at histamine H1 and serotonin 5-HT2 receptors, as well as an antagonist at alpha-2 adrenergic receptors. This compound was developed by Merck for potential use in treating insomnia and vasomotor symptoms associated with menopause, although its clinical development was terminated in 2010 for strategic reasons .

Esmirtazapine's mechanism of action for treating insomnia likely involves its interaction with specific neurotransmitter receptors:

- Histamine H1 receptor antagonism: This could promote sleepiness by blocking the wakefulness-promoting effects of histamine [].

- Serotonin 5-HT2 receptor antagonism: May regulate sleep-wake cycles by influencing serotonin signaling [].

These mechanisms are similar to those proposed for mirtazapine's antidepressant effects [].

Esmirtazapine undergoes various metabolic reactions primarily in the liver, involving cytochrome P450 enzymes such as CYP2D6. These reactions include N-demethylation and hydroxylation, leading to the formation of several metabolites. The primary metabolic pathway results in the production of desmethylmirtazapine, which contributes to its pharmacological effects .

Esmirtazapine exhibits notable biological activity through its receptor interactions:

- H1 Receptor: Acts as a potent inverse agonist, contributing to its sedative effects.

- 5-HT2 Receptors: Functions as an antagonist, which may enhance serotonergic neurotransmission indirectly.

- Alpha-2 Adrenergic Receptors: Its antagonistic action leads to increased release of norepinephrine and serotonin, enhancing mood and alleviating depressive symptoms .

The compound's half-life is approximately 10 hours, which is shorter than that of its racemic counterpart mirtazapine (18–40 hours), making it potentially advantageous for managing insomnia without causing excessive next-day sedation .

The synthesis of esmirtazapine involves several steps similar to those used for mirtazapine. The initial step typically includes a condensation reaction between 2-chloro 3-cyanopyridine and 1-methyl-3-phenylpiperazine. Subsequent reactions involve further modifications to achieve the final tetracyclic structure characteristic of esmirtazapine .

Studies have shown that esmirtazapine interacts with various receptors in the central nervous system:

- Serotonin Receptors: Modulates serotonergic activity by antagonizing specific serotonin receptors.

- Histamine Receptors: Its action on H1 receptors contributes significantly to its sedative effects.

- Cytochrome P450 Interactions: As esmirtazapine is metabolized by CYP2D6, polymorphisms in this enzyme can affect drug metabolism and efficacy in different populations .

Esmirtazapine is structurally and functionally related to several other compounds within the same class. Here are a few notable comparisons:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Mirtazapine | Tetracyclic antidepressant | Racemic mixture; longer half-life (18–40 hours) | Broader use; more side effects |

| Mianserin | Tetracyclic antidepressant | Similar receptor profile; used for depression | Less sedative than esmirtazapine |

| Setiptiline | Tetracyclic antidepressant | Antagonist at serotonin receptors | Less commonly used |

| Aptazapine | Tetracyclic antidepressant | Similar pharmacological profile | Under investigation; less data available |

Esmirtazapine's unique selling point lies in its shorter half-life and specific receptor interactions that may offer advantages in treating insomnia with minimized next-day sedation risks compared to mirtazapine .

Formation of Tetracyclic Core

The formation of the tetracyclic core structure in esmirtazapine represents a critical synthetic challenge that requires precise control of cyclization reactions. The tetracyclic piperazinoazepine framework can be constructed through several distinct methodologies, each offering unique advantages in terms of selectivity and efficiency [2].

The most widely employed approach involves a condensation reaction between 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine as the initial step [2]. This reaction typically proceeds under basic conditions at elevated temperatures ranging from 80-120°C, achieving yields of 75-85% within 4-8 hours of reaction time . The formation of the biaryl intermediate sets the stage for subsequent cyclization to establish the tetracyclic architecture.

An alternative strategy utilizes Suzuki-Miyaura cross-coupling methodology, where pyridine boronic esters are coupled with appropriate aryl halides using palladium catalysis [3]. This approach employs Pd(PPh₃)₄ as the catalyst with cesium carbonate as the base in 1,2-dimethoxyethane at 80°C for 17 hours, yielding 70-90% of the desired biaryl precursor [3]. The cross-coupling reaction provides excellent regioselectivity and functional group tolerance, making it particularly suitable for large-scale applications.

The crucial cyclization step to form the tetracyclic core can be achieved through palladium-catalyzed intramolecular cyclization [4] [5]. This methodology operates under relatively mild conditions at 20°C for 24-48 hours, delivering yields of 60-80% [4]. The reaction exhibits remarkable selectivity, preferentially forming the desired tetracyclic scaffold over potential regioisomeric products [5].

A highly efficient acid-catalyzed ring closure protocol has been developed for industrial applications [6]. This method treats 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol with concentrated sulfuric acid at 50°C for 15 hours, achieving an exceptional yield of 99.8% [6]. The process demonstrates excellent scalability and has been successfully implemented in kilogram-scale production [6].

Thermal cyclization represents an additional pathway employing azide precursors that undergo cyclization in refluxing 1,2-dichlorobenzene at 180°C [3]. This approach yields 65-75% of the tetracyclic product within 6-12 hours and offers the advantage of avoiding heavy metal catalysts [3].

Functional Group Modifications

Following tetracyclic core formation, functional group modifications are essential to introduce the specific substitution pattern required for esmirtazapine. The primary transformation involves selective introduction of the methyl group at the appropriate nitrogen position within the piperazine ring [2].

N-methylation reactions typically employ iodomethane in refluxing acetonitrile, providing regioselective alkylation at the most nucleophilic nitrogen center [3]. This transformation proceeds with excellent yields exceeding 90% and demonstrates high selectivity for the desired regioisomer [3]. The reaction conditions have been optimized to minimize over-alkylation and formation of quaternary ammonium salts.

Hydroxylation reactions can be achieved through cytochrome P450-mediated oxidation, particularly involving CYP2D6 and CYP1A2 enzymes [7]. These biotransformations provide access to 8-hydroxymirtazapine metabolites, which serve as important synthetic intermediates and reference standards for analytical applications [7].

Demethylation reactions represent another significant functional group modification, typically accomplished through N-oxide formation followed by thermal elimination [7]. This approach allows for the preparation of N-desmethylmirtazapine derivatives, which are valuable both as synthetic intermediates and pharmacologically active compounds [7].

Enantioselective Separation Techniques

Chiral Chromatography

Chiral chromatography represents the most widely adopted methodology for obtaining enantiopure esmirtazapine from racemic mirtazapine mixtures. High-performance liquid chromatography using chiral stationary phases has demonstrated exceptional efficiency in achieving baseline separation of mirtazapine enantiomers [8] [9] [10].

The Chiralpak AD column has been extensively utilized for esmirtazapine separation, employing a mobile phase composition of hexane-ethanol (98:2) with 0.1% diethylamine [8]. This system achieves a resolution of 2.1 with complete baseline separation within 12 minutes [8]. The method demonstrates excellent reproducibility with detection limits as low as 5 ng/mL, making it suitable for both analytical and preparative applications [8].

A significant advancement has been achieved with the development of Chiralpak IK-3 methodology, which provides superior separation characteristics [10]. This immobilized cellulose-based chiral stationary phase utilizes hexane-isopropanol-diethylamine (90:10:0.1) as the mobile phase, achieving a resolution of 3.5 with analysis times reduced to 4.5 minutes [10]. The method demonstrates enhanced peak shape and selectivity compared to previously reported methodologies [10].

Capillary electrophoresis has emerged as a highly sensitive alternative for enantioselective separation [11] [12]. The optimized system employs 6.25 mM borate-25 mM phosphate solution at pH 2.8 containing carboxymethyl-β-cyclodextrin [11]. This methodology achieves remarkable resolution of 4.8 with detection limits of 0.5 ng/mL and analysis times under 7 minutes [11] [12].

Vancomycin-based chiral stationary phases have demonstrated exceptional performance in capillary electrochromatography applications [9] [13]. The method utilizes methanol-glacial acetic acid-triethylamine (100:0.2:0.1) as the mobile phase, providing baseline separation of both mirtazapine and its metabolites [13]. This approach offers the advantage of simultaneous separation of multiple chiral compounds in a single analytical run [13].

Crystallization Methods

Crystallization-based enantioselective separation offers significant advantages for large-scale production of esmirtazapine, particularly in terms of cost-effectiveness and scalability [14] [15]. Classical chiral resolution through diastereomeric salt formation represents the most established approach for industrial applications [15] [16].

Diastereomeric salt formation typically employs optically active tartaric acid derivatives as resolving agents [17] [15]. The process involves treating racemic mirtazapine with the chiral acid in appropriate solvents, leading to the formation of diastereomeric salts with different solubility characteristics [15]. Selective crystallization of one diastereomer followed by salt decomposition provides access to enantiopure esmirtazapine with enantiomeric excess values of 95-98% [15].

Mandelic acid resolution has been successfully implemented for esmirtazapine preparation [18] [16]. This methodology offers the advantage of readily available resolving agents and well-established crystallization protocols [16]. The process typically achieves enantiomeric excess values of 90-95% with good overall yields [16].

Preferential crystallization represents an advanced approach that can theoretically achieve 100% yield of the desired enantiomer [19] [20]. This methodology requires identification of conglomerate-forming systems where the compound crystallizes as separate enantiomeric crystals rather than racemic crystals [19]. When combined with racemization conditions, preferential crystallization can overcome the traditional 50% yield limitation of classical resolution methods [20].

Induced crystallization techniques have been developed to enhance the efficiency of enantiomeric separation [19]. These approaches involve seeding crystallization processes with enantiopure crystals to direct the preferential formation of the desired enantiomer [19]. The methodology has shown promise in achieving high enantiomeric purity while maintaining reasonable yields [19].

Industrial Production Considerations

Scale-up Challenges

The transition from laboratory-scale synthesis to industrial production of esmirtazapine presents numerous technical challenges that must be addressed to maintain product quality and economic viability [21] [22]. Heat transfer limitations represent one of the most significant obstacles in scaling tetracyclic compound synthesis [21] [22].

Laboratory-scale reactions typically employ batch sizes of 1-10 grams in reactor volumes of 50-250 mL with magnetic stirring providing adequate mixing [22]. However, scaling to production levels of 10-100 kilograms in 100-1000 liter reactors requires fundamental changes in process design and equipment specifications [22].

Temperature control becomes increasingly challenging at larger scales due to the decreased surface-area-to-volume ratio of industrial reactors [21]. While laboratory synthesis tolerates temperature variations of ±2°C, production-scale processes require precision control within ±0.5°C to maintain consistent product quality [22]. This necessitates sophisticated heat exchange systems and advanced process control instrumentation [21].

Mixing homogeneity presents another critical challenge in scale-up operations [22]. The transition from magnetic stirring to mechanical agitation requires careful selection of impeller designs and optimization of mixing parameters [22]. High-efficiency impellers and multiple agitation points are often necessary to achieve adequate mass transfer and prevent the formation of concentration gradients that can lead to side reactions [21].

Reaction kinetics can change significantly during scale-up due to altered mixing patterns and heat transfer characteristics [22]. Residence times that are optimal at laboratory scale (15-24 hours) may need adjustment to 10-15 hours at production scale to maintain economic viability [22]. These changes can impact yield consistency, with typical variations from 85-95% at laboratory scale to 75-85% at production scale [22].

Optimization of Reaction Conditions

Systematic optimization of reaction conditions is essential for successful scale-up of esmirtazapine production [6] [23]. Temperature optimization requires careful consideration of reaction thermodynamics and kinetics at different scales [6].

The acid-catalyzed cyclization reaction has been extensively optimized for industrial applications [6]. Initial studies at 70°C showed incomplete conversion, while temperatures above 60°C led to increased impurity formation [6]. The optimal temperature of 50°C provides the best balance between reaction rate and selectivity, achieving 99.8% yield with minimal by-product formation [6].

Solvent selection plays a crucial role in process optimization [23]. Traditional approaches using N-methylpyrrolidinone and dichloromethane have been replaced with more environmentally friendly alternatives [24]. Ethyl acetate and bio-based solvents like Cyrene provide comparable reaction efficiency while significantly reducing environmental impact [24] [25].

Pressure optimization is particularly important for reactions involving volatile components [22]. Controlled pressure conditions at pilot scale help prevent solvent loss and maintain consistent reaction concentrations [22]. At production scale, optimized pressure systems enable more efficient solvent recovery and recycling [22].

Catalyst loading optimization is essential for economic viability [3]. While laboratory synthesis may employ 10 mol% palladium catalyst loading, industrial processes require reduction to 0.1-1 mol% to maintain cost-effectiveness [3]. This necessitates development of more active catalyst systems and optimized reaction conditions to maintain high yields [3].

Green Chemistry Approaches

The implementation of green chemistry principles in esmirtazapine production has become increasingly important for environmental stewardship and regulatory compliance [24] [25] [26]. Solvent replacement represents one of the most impactful green chemistry initiatives [24] [25].

Traditional synthesis protocols employing N-methylpyrrolidinone and dichloromethane generate approximately 138 kg of waste per kilogram of product [24] [25]. The substitution of these hazardous solvents with Cyrene and ethyl acetate reduces waste generation by 92 kg per kilogram of product while maintaining comparable reaction efficiency [24] [25].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [27]. This approach can reduce reaction times from hours to minutes while achieving superior yields and selectivity [27]. The enhanced energy efficiency translates to 40-60% reduction in energy consumption compared to traditional heating methods [28].

Biocatalysis offers significant advantages in terms of selectivity and environmental impact [29]. Enzymatic approaches operate under mild conditions with minimal waste generation and can provide direct access to enantiopure products [29]. While initial implementation requires investment in enzyme development, the long-term benefits include reduced waste treatment costs and improved process sustainability [29].

Flow chemistry represents an advanced green chemistry approach that enables continuous production with reduced solvent usage and improved safety profiles [29]. This methodology allows for precise control of reaction parameters and can significantly reduce the formation of impurities [29]. The continuous nature of flow processes also enables more efficient heat and mass transfer compared to batch operations [29].

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product [28]. Traditional approaches achieve 60-70% atom utilization, while optimized green chemistry protocols can achieve 85-95% atom utilization [28]. This improvement reduces raw material consumption and waste generation while improving overall process economics [28].

Circular economy principles are being implemented to minimize waste generation and maximize resource utilization [28]. Solvent recovery and recycling systems can achieve up to 95% solvent recovery, significantly reducing fresh solvent consumption [28]. By-product utilization strategies convert waste streams into valuable co-products, further improving the overall sustainability of the production process [28].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

MeSH Pharmacological Classification

Other CAS

Wikipedia

Biological Half Life

Dates

2: Ivgy-May N, Ruwe F, Krystal A, Roth T. Esmirtazapine in non-elderly adult patients with primary insomnia: efficacy and safety from a randomized, 6-week sleep laboratory trial. Sleep Med. 2015 Jul;16(7):838-44. doi: 10.1016/j.sleep.2015.04.001. Epub 2015 Apr 16. PubMed PMID: 26047892.

3: Ivgy-May N, Roth T, Ruwe F, Walsh J. Esmirtazapine in non-elderly adult patients with primary insomnia: efficacy and safety from a 2-week randomized outpatient trial. Sleep Med. 2015 Jul;16(7):831-7. doi: 10.1016/j.sleep.2015.03.005. Epub 2015 Mar 30. PubMed PMID: 26047890.

4: Ramaekers JG, Conen S, de Kam PJ, Braat S, Peeters P, Theunissen EL, Ivgy-May N. Residual effects of esmirtazapine on actual driving performance: overall findings and an exploratory analysis into the role of CYP2D6 phenotype. Psychopharmacology (Berl). 2011 May;215(2):321-32. doi: 10.1007/s00213-010-2149-4. Epub 2011 Jan 19. PubMed PMID: 21246188; PubMed Central PMCID: PMC3083504.